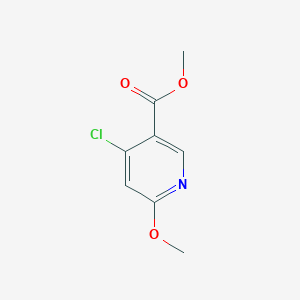

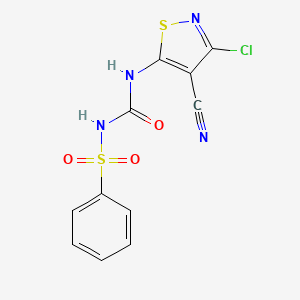

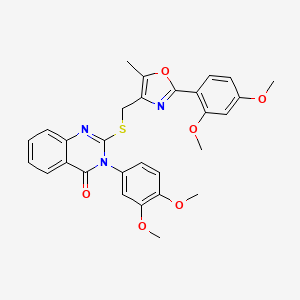

![molecular formula C23H17NO5 B2537330 2-oxo-2-phenylethyl 3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propanoate CAS No. 326007-72-1](/img/structure/B2537330.png)

2-oxo-2-phenylethyl 3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propanoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Synthesis and Characterization

Chemical compounds with structures similar to 2-oxo-2-phenylethyl 3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propanoate have been synthesized and characterized for their properties. For instance, Xiao et al. (2019) reported on drumlike p-methylphenyltin carboxylates, where the self-assembly with 3-(1,3-Dioxo-1H,3H-benzo[de]isoquinolin-2-yl)-propionic acid produced novel organotin carboxylates. These compounds were analyzed for their antitumor activities and fluorescence, showcasing potential in medical and material science applications (Xiao et al., 2019).

Reactivity and Mechanistic Studies

Research on the reactivity of compounds containing the benzo[de]isoquinolin-2(3H)-yl group has contributed to understanding their chemical behavior. For example, studies on hydride transfer reactions involving heterocycles similar to the mentioned compound have elucidated their reactivity patterns, which are crucial for designing synthesis pathways in organic chemistry (Lee & Jeoung, 1998).

Material Science Applications

Compounds with the benzo[de]isoquinolin-2(3H)-yl moiety have shown potential in material science, especially in the development of chemosensors. A study by Jorge Espina Casado et al. (2021) described the synthesis of a novel nanoprobe by functionalizing carbon dots with a benzo-isoquinolin-based molecule for detecting trace amounts of water in non-aqueous media. This innovative approach has implications for monitoring water contamination in industrial processes (Jorge Espina Casado et al., 2021).

Organic Electronics and Solar Cells

The structural motifs related to this compound have found use in organic electronics. Wenjun Wu et al. (2009) reported on carboxylated cyanine dyes, including a molecule with benzo[de]isoquinolin-2(3H)-yl units, for improving photoelectric conversion efficiency in dye-sensitized solar cells. This research underscores the potential of such compounds in renewable energy technologies (Wenjun Wu et al., 2009).

Propiedades

IUPAC Name |

phenacyl 3-(1,3-dioxobenzo[de]isoquinolin-2-yl)propanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H17NO5/c25-19(15-6-2-1-3-7-15)14-29-20(26)12-13-24-22(27)17-10-4-8-16-9-5-11-18(21(16)17)23(24)28/h1-11H,12-14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFSNQEHZLPYGPR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)COC(=O)CCN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H17NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

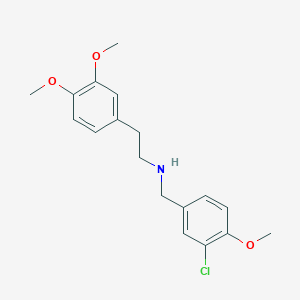

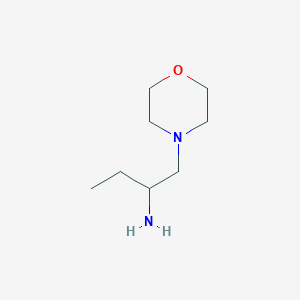

![2-(diethylamino)-N-{[3-(4-methoxyphenyl)-5-isoxazolyl]methyl}acetamide](/img/structure/B2537248.png)

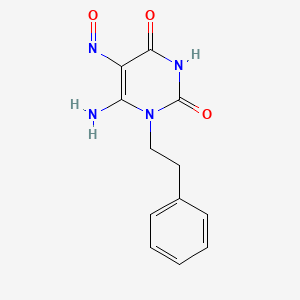

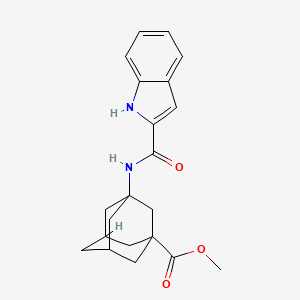

![N-(4-ethylphenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2537252.png)

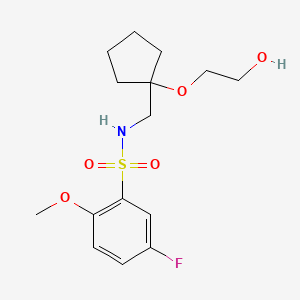

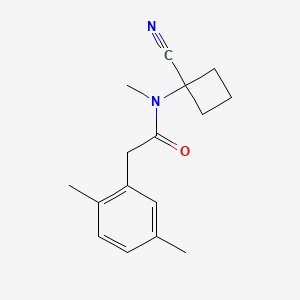

![(2S)-2-[4-(Boc-amino)-2-oxo-1-pyrrolidinyl]propanoic Acid](/img/structure/B2537265.png)

![{5-[(4-bromophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl}methyl 2,2-dichloroacetate](/img/structure/B2537267.png)